molecular formula C10H16NO4P B8595168 Dimethyl {[benzyl(hydroxy)amino]methyl}phosphonate CAS No. 140173-70-2

Dimethyl {[benzyl(hydroxy)amino]methyl}phosphonate

Cat. No. B8595168
M. Wt: 245.21 g/mol
InChI Key: LRHAWKIFKLOFPA-UHFFFAOYSA-N
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Patent
US05137951

Procedure details

Using the procedure of Example 1, the above-named compound is prepared from 5.0 g (31 mmol) of N-benzylhydroxylamine hydrochloride, 1.8 g (60 mmol) of paraformaldehyde, 3.7 ml (40 mmol) of dimethyl phosphite, 2.5 g (30 mmol) of sodium bicarbonate and 350 ml of THF by heating at 55° C. for seven hours. The residue is purified by column chromatography (silica gel, methylene chloride:ethyl acetate eluent) to give 6.1 g (80% yield) of a viscous colorless liquid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([NH:9][OH:10])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.C=O.[P:13]([O-:18])([O:16][CH3:17])[O:14][CH3:15].[C:19](=O)(O)[O-].[Na+]>C1COCC1>[CH2:2]([N:9]([CH2:19][P:13](=[O:18])([O:16][CH3:17])[O:14][CH3:15])[OH:10])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)NO
Name
Quantity
1.8 g
Type
reactant
Smiles
C=O
Name
Quantity
3.7 mL
Type
reactant
Smiles
P(OC)(OC)[O-]
Name
Quantity
2.5 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
350 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The residue is purified by column chromatography (silica gel, methylene chloride:ethyl acetate eluent)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N(O)CP(OC)(OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.1 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 82.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.